4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Description
4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Research into sulfonamide derivatives, closely related to the query compound, has shown significant inhibition of carbonic anhydrase (CA) isoenzymes, which are involved in various physiological processes. For example, aromatic sulfonamides have been evaluated for their ability to inhibit carbonic anhydrases I, II, IV, and XII, displaying nanomolar inhibitory concentrations and suggesting potential for therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).
Antimicrobial and Antifungal Activities
Several studies have synthesized and tested derivatives for antimicrobial and antifungal activities. For instance, thiophenylhydrazonoacetates, related to the core structure of the query compound, have been explored for yielding various heterocyclic derivatives with potential biological activities (Mohareb et al., 2004). Another study on benzothiazoles and thiazolopyridines, structures similar to the query compound, reported a metal-free synthesis approach showing potential for pharmaceutical applications due to their broad biological activities (Qian et al., 2017).
Anticancer Research
Compounds structurally related to "4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide" have been investigated for their anticancer properties. Notably, indapamide derivatives were synthesized and showed pro-apoptotic activity against melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Organic Synthesis
The chemical structure of the query compound lends itself to various organic synthesis applications. For instance, acridine-acetazolamide conjugates, which feature similar sulfonamide and aromatic components, were synthesized and evaluated for their inhibition of carbonic anhydrase isoforms, demonstrating the versatility of such compounds in medicinal chemistry (Ulus et al., 2016).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-3-21(4-2)26(23,24)14-11-9-13(10-12-14)17(22)20-18-19-15-7-5-6-8-16(15)25-18/h9-12H,3-8H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVLXHCJBPEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.